molecular formula C18H22N4O3S B2863007 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415564-13-3

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2863007
CAS No.: 2415564-13-3
M. Wt: 374.46
InChI Key: CRZRCPCHYJOPJC-UHFFFAOYSA-N
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Description

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound featuring multiple functional groups, including an oxazole ring, a benzimidazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole derivative, followed by the formation of the azetidine ring, and finally the introduction of the oxazole and sulfonyl groups. Common reagents used in these steps include various alkylating agents, sulfonyl chlorides, and base catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may bind to certain enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules. Overall, the compound’s effects are mediated through a combination of its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-pyrazole: Contains a pyrazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11(2)18-19-15-7-5-6-8-16(15)22(18)14-9-21(10-14)26(23,24)17-12(3)20-25-13(17)4/h5-8,11,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZRCPCHYJOPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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